molecular formula C9H11N3O5 B13858545 5-Carboxyl-2'-deoxycytidine

5-Carboxyl-2'-deoxycytidine

Cat. No.: B13858545
M. Wt: 241.20 g/mol
InChI Key: IXVVOPMSSSJGMB-JHYUDYDFSA-N
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Description

5-Carboxyl-2’-deoxycytidine is a derivative of 2’-deoxycytidine, a nucleoside that is part of DNA. This compound is formed through the oxidation of 5-methyl-2’-deoxycytidine by ten-eleven translocation (TET) enzymes. It plays a significant role in the active DNA demethylation pathway, which is crucial for epigenetic regulation in mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxyl-2’-deoxycytidine can be achieved through a P(V)-N activation strategy. This method involves the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates. The process starts with 2’-deoxythymidine and involves several steps, including the use of specific reagents and conditions to achieve the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the gram-scale synthesis of 5-Carboxyl-2’-deoxycytidine and its derivatives has been optimized. This involves the use of efficient synthetic strategies to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

5-Carboxyl-2’-deoxycytidine undergoes several types of chemical reactions, including oxidation and decarboxylation. The oxidation process is mediated by TET enzymes, which convert 5-methyl-2’-deoxycytidine to 5-hydroxymethyl-, 5-formyl-, and finally 5-carboxyl-2’-deoxycytidine .

Common Reagents and Conditions

Common reagents used in these reactions include TET enzymes and specific chemical derivatization agents. The conditions often involve controlled environments to ensure the precise conversion of the starting materials to the desired products .

Major Products Formed

The major products formed from these reactions include 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine. These products play crucial roles in the DNA demethylation pathway and epigenetic regulation .

Scientific Research Applications

5-Carboxyl-2’-deoxycytidine has several scientific research applications:

    Chemistry: It is used in studies related to DNA methylation and demethylation processes.

    Biology: It plays a role in understanding epigenetic regulation and gene expression.

    Medicine: It is investigated for its potential as a biomarker for certain diseases, including cancer.

    Industry: It is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Carboxyl-2’-deoxycytidine involves its role in the active DNA demethylation pathway. TET enzymes oxidize 5-methyl-2’-deoxycytidine to 5-carboxyl-2’-deoxycytidine, which is then decarboxylated to form unmodified cytosine. This process is crucial for maintaining the epigenetic landscape and regulating gene expression .

Comparison with Similar Compounds

5-Carboxyl-2’-deoxycytidine is similar to other oxidized derivatives of 2’-deoxycytidine, such as 5-hydroxymethyl-2’-deoxycytidine and 5-formyl-2’-deoxycytidine. it is unique in its role in the final step of the DNA demethylation pathway. Other similar compounds include 5-methyl-2’-deoxycytidine and 2’-deoxycytidine .

Properties

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1

InChI Key

IXVVOPMSSSJGMB-JHYUDYDFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(=O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O

Origin of Product

United States

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